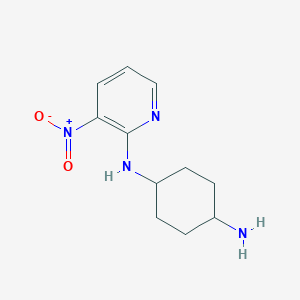
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate
描述
It is a slightly gray-green powder or white crystalline substance that is highly unstable in air, converting to ferric citrate upon exposure . This compound is of significant interest due to its applications in various fields, including nutrition, medicine, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized by reacting iron filings with citric acid. The reaction typically involves dissolving citric acid in water and adding iron filings to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of iron(II) citrate. The product is then filtered, washed, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, iron(II) citrate is produced by treating disodium citrate with sources of iron(II) aquo complexes, such as iron(II) sulfate. This method ensures a higher yield and purity of the compound .
化学反应分析
Types of Reactions: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to iron(III) citrate in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) using reducing agents like ascorbic acid.
Complexation: this compound forms complexes with other ligands, such as EDTA, under specific pH conditions.
Major Products:
Oxidation: The major product of oxidation is iron(III) citrate.
Reduction: The major product of reduction is iron(II) citrate.
Complexation: Various iron-ligand complexes are formed depending on the ligands used.
科学研究应用
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other iron complexes.
Biology: this compound is studied for its role in iron metabolism and transport in biological systems.
Industry: It is used in the production of iron supplements and as a fortifying agent in food products.
作用机制
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its role in iron metabolism. Upon ingestion, iron(II) is absorbed in the gastrointestinal tract and transported to the bloodstream, where it binds to transferrin. Transferrin then transports iron to various tissues, including the bone marrow, where it is incorporated into hemoglobin for red blood cell production . The molecular targets and pathways involved include the transferrin receptor and various iron transport proteins.
相似化合物的比较
Iron(III) citrate: Unlike iron(II) citrate, iron(III) citrate is more stable in air and is used in different applications, such as a phosphate binder in patients with chronic kidney disease.
Ammonium ferric citrate: This compound is used as a food additive and in photographic processes.
Uniqueness: Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its high bioavailability and its ability to be easily oxidized to iron(III) citrate. This property makes it particularly useful in nutritional supplements and medical applications where rapid absorption and utilization of iron are required .
属性
分子式 |
C12H10Fe3O14 |
|---|---|
分子量 |
545.73 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/2C6H8O7.3Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
PFKAKHILNWLJRT-UHFFFAOYSA-H |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+2].[Fe+2] |
熔点 |
White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |
物理描述 |
White solid; [Hawley] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Fluoro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8483112.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B8483140.png)






